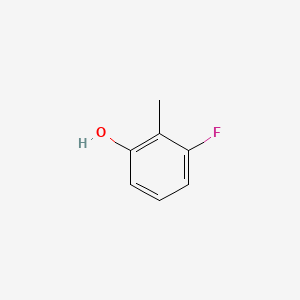
3-氟-2-甲基苯酚
概述
描述
It has a molecular formula of C7H7FO and a molecular weight of 124.13 g/mol . This compound is slightly soluble in water and soluble in organic solvents such as ethanol, ether, and chloroform. It has a melting point of 26-29°C and a boiling point of 212°C .
科学研究应用
3-Fluoro-2-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including antiviral and anticancer drugs.
Industry: It is used in the production of fragrances, dyes, pigments, and polymerization initiators
作用机制
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Action Environment
The action of 3-Fluoro-2-methylphenol can be influenced by various environmental factors . For example, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. The presence of other compounds can also affect its action, for instance, through competitive binding to targets.
生化分析
Biochemical Properties
3-Fluoro-2-methylphenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the hydroxylation of 3-Fluoro-2-methylphenol, facilitating its further metabolism and excretion. Additionally, 3-Fluoro-2-methylphenol can act as a substrate for certain oxidoreductases, influencing redox reactions within cells .
Cellular Effects
The effects of 3-Fluoro-2-methylphenol on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 3-Fluoro-2-methylphenol can impact gene expression and cellular metabolism. For instance, increased ROS levels can activate transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and apoptosis. Furthermore, 3-Fluoro-2-methylphenol can affect mitochondrial function, altering ATP production and overall cellular energy homeostasis .
Molecular Mechanism
At the molecular level, 3-Fluoro-2-methylphenol exerts its effects through various mechanisms. One key mechanism is its ability to bind to and inhibit specific enzymes. For example, it can inhibit the activity of certain kinases, which play crucial roles in cell signaling and regulation. Additionally, 3-Fluoro-2-methylphenol can interact with DNA, leading to changes in gene expression. This interaction may involve the formation of adducts or the modulation of transcription factor binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-2-methylphenol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Fluoro-2-methylphenol is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as exposure to light or heat. Long-term exposure to 3-Fluoro-2-methylphenol in in vitro studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and viability .
Dosage Effects in Animal Models
The effects of 3-Fluoro-2-methylphenol vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Studies in rodents have shown that high doses of 3-Fluoro-2-methylphenol can cause liver and kidney damage, likely due to its metabolism and the generation of reactive metabolites. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
3-Fluoro-2-methylphenol is involved in several metabolic pathways. It undergoes phase I metabolism primarily through hydroxylation by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites. These metabolites can then undergo phase II metabolism, involving conjugation reactions such as glucuronidation or sulfation, which facilitate their excretion from the body. The involvement of 3-Fluoro-2-methylphenol in these metabolic pathways can influence metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, 3-Fluoro-2-methylphenol is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Additionally, specific transporters and binding proteins may facilitate its uptake and distribution. The localization and accumulation of 3-Fluoro-2-methylphenol within cells can affect its activity and function, influencing cellular processes such as signaling and metabolism .
Subcellular Localization
The subcellular localization of 3-Fluoro-2-methylphenol is an important aspect of its activity. The compound can localize to specific compartments or organelles within cells, such as the mitochondria or the endoplasmic reticulum. This localization can be directed by targeting signals or post-translational modifications. The activity and function of 3-Fluoro-2-methylphenol can be influenced by its subcellular localization, affecting processes such as energy production, protein folding, and stress responses .
准备方法
Synthetic Routes and Reaction Conditions: 3-Fluoro-2-methylphenol can be synthesized through various methods, including nucleophilic aromatic substitution. One common method involves the reaction of 2-methylphenol with a fluorinating agent under controlled conditions .
Industrial Production Methods: In industrial settings, 3-Fluoro-2-methylphenol is produced using advanced technology and equipment to ensure high purity and yield. The process typically involves the use of specialized reactors and precise control of reaction parameters .
化学反应分析
Types of Reactions: 3-Fluoro-2-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
相似化合物的比较
- 3-Fluoro-4-methylphenol
- 2-Fluoro-5-methylphenol
- 4-Fluoro-2-methylphenol
Comparison: 3-Fluoro-2-methylphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Compared to other similar compounds, it has distinct properties that make it suitable for specific industrial and research applications .
属性
IUPAC Name |
3-fluoro-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGVVVBQKWNRQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307159 | |
| Record name | 3-Fluoro-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443-87-8 | |
| Record name | 3-Fluoro-2-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 443-87-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Fluoro-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-2-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

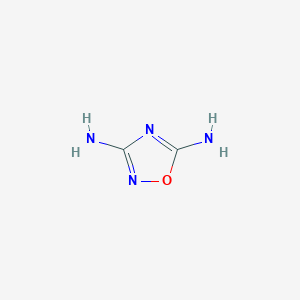
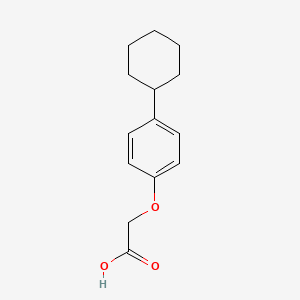
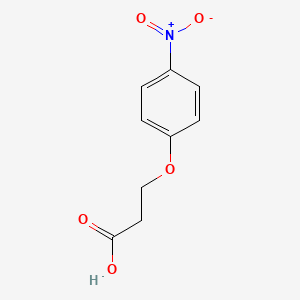
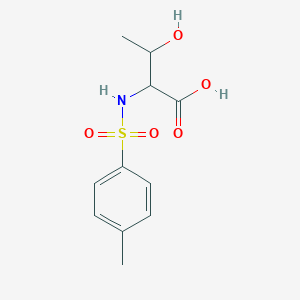
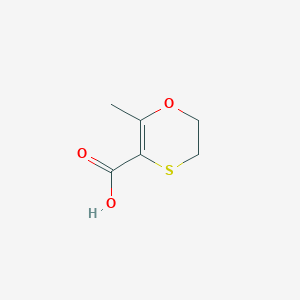
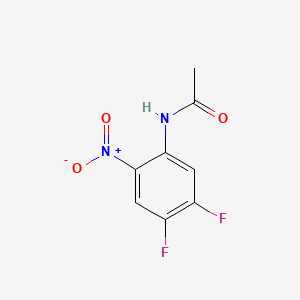
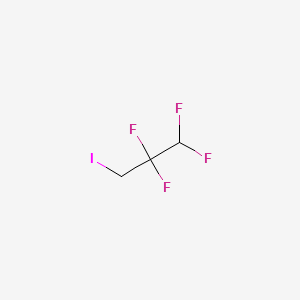
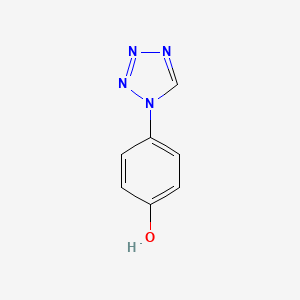
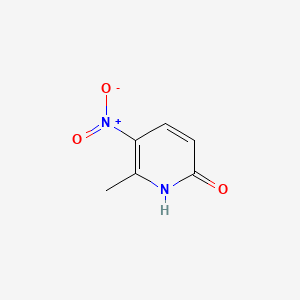
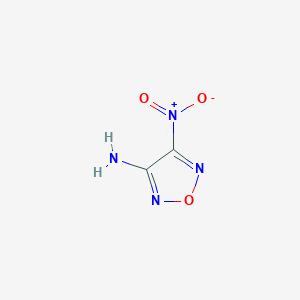
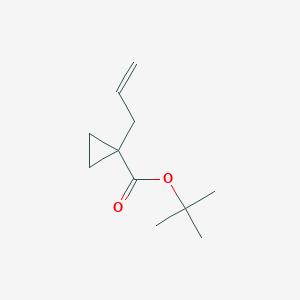
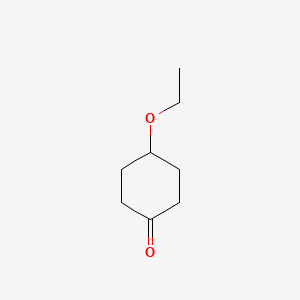
![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296540.png)
![1-Oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B1296545.png)
